Lipophilicity (Wildman-Crippen logP) Elevation Relative to the Des-Methoxy Analog
The target compound exhibits a Wildman-Crippen consensus logP of −0.24, compared to −0.67 for the des‑methoxy analog 2-(aminomethyl)pyridin-4-ol, representing a +0.43 logP unit increase attributable solely to the 6‑methoxy substituent [1]. A logP difference of this magnitude translates to an approximately 2.7‑fold higher predicted octanol–water partition coefficient, which may correlate with improved passive membrane permeability in cell‑based assays [1].
| Evidence Dimension | Computed lipophilicity (Wildman-Crippen consensus logP) |
|---|---|
| Target Compound Data | logP = −0.24 |
| Comparator Or Baseline | 2-(Aminomethyl)pyridin-4-ol (des-methoxy analog, CAS 1083424-10-5): logP = −0.67 |
| Quantified Difference | Δ logP = +0.43 (2.7‑fold increase in predicted partition coefficient) |
| Conditions | SwissADME server (http://www.swissadme.ch); Wildman-Crippen method; SMILES input: COc1cc(=O)cc(CN)[nH]1 vs NCc1cc(O)ccn1 |
Why This Matters
Higher logP may enable the compound to cross cell membranes more efficiently, making it a superior candidate for intracellular target engagement assays compared to the des‑methoxy analog.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. Predicted logP values accessed 2026-05-01. View Source
